

Introduction: The Strategic Value of Polysubstituted Nicotinic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-2-chloronicotinic acid*

Cat. No.: *B1378938*

[Get Quote](#)

Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous biologically active compounds.^[1] Their prevalence in pharmaceuticals, ranging from anti-inflammatory agents to kinase inhibitors, underscores the critical need for versatile and strategically functionalized building blocks. **4-Bromo-2-chloronicotinic acid** (CAS: 1060805-68-6) is a prime example of such a scaffold, offering three distinct points of chemical reactivity: a carboxylic acid for amide coupling and other derivatizations, and two differentially reactive halogen atoms—a chlorine at the 2-position and a bromine at the 4-position. This trifunctional nature allows for sequential and regioselective modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures in drug discovery programs.^[2] This guide provides an in-depth technical overview of its properties, a validated synthesis protocol, reactivity profile, and its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of **4-Bromo-2-chloronicotinic acid** are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Reference
CAS Number	1060805-68-6	[3]
Molecular Formula	C ₆ H ₃ BrCINO ₂	[4]
Molecular Weight	236.45 g/mol	[4]
Appearance	Solid	-
Melting Point	147-154 °C	-
Boiling Point	353.1±42.0 °C (Predicted)	-
Density	1.917±0.06 g/cm ³ (Predicted)	-

Spectroscopic Analysis

While experimentally obtained spectra for **4-Bromo-2-chloronicotinic acid** are not widely available in the public domain, the following sections detail the expected spectroscopic characteristics based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid, chlorine, and bromine substituents.

- Predicted ¹H NMR (500 MHz, DMSO-d₆): δ (ppm) 8.65 (d, J = 5.0 Hz, 1H, H6), 8.05 (d, J = 5.0 Hz, 1H, H5). A broad singlet corresponding to the carboxylic acid proton would also be expected, typically above 13 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

- Predicted ¹³C NMR (125 MHz, DMSO-d₆): δ (ppm) 165.5 (C=O), 152.0 (C2-Cl), 151.0 (C6), 140.0 (C4-Br), 128.0 (C5), 125.0 (C3-COOH).

Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak.^[5] The fragmentation pattern will be characterized by the loss of the carboxylic acid group and halogen atoms.^[6]

- Expected Molecular Ion (M^+): A prominent cluster of peaks around m/z 235, 237, and 239, reflecting the isotopic distribution of bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$).
- Key Fragmentation Pathways:
 - Loss of CO_2H (m/z -45) from the molecular ion.
 - Subsequent loss of $\text{Br}\cdot$ (m/z -79/81) or $\text{Cl}\cdot$ (m/z -35/37).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.^{[7][8]}

- O-H Stretch (Carboxylic Acid): A very broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$.
- C=C and C=N Stretches (Pyridine Ring): Multiple bands in the $1600\text{-}1400\text{ cm}^{-1}$ region.
- C-Cl and C-Br Stretches: In the fingerprint region, typically below 800 cm^{-1} .

Synthesis Protocol: A Validated Approach

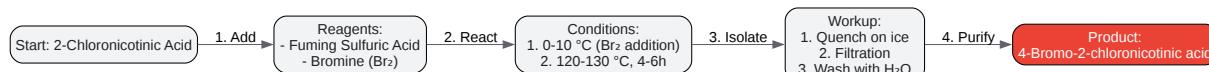
While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable method for introducing a bromine atom at the 4-position of a pyridine ring is through electrophilic bromination. The following protocol is a robust method for the synthesis of **4-Bromo-2-chloronicotinic acid**, starting from the commercially available 2-chloronicotinic acid.

Experimental Protocol: Bromination of 2-Chloronicotinic Acid

This procedure is based on established methodologies for the bromination of pyridine derivatives.[\[2\]](#)

Materials:

- 2-Chloronicotinic acid
- Fuming sulfuric acid (oleum, ~20% SO₃)
- Bromine (Br₂)
- Ice bath
- Heating mantle with stirrer
- Round-bottom flask with reflux condenser
- Dropping funnel


Procedure:

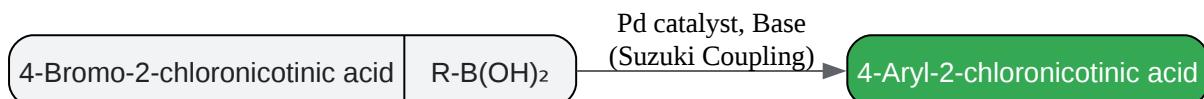
- Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
- Initial Charge: Charge the flask with 2-chloronicotinic acid (1 equivalent).
- Acid Addition: Carefully add fuming sulfuric acid (5-10 volumes) to the flask while stirring. The mixture may warm slightly.
- Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (1.1 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-130 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

- Precipitation and Filtration: A precipitate will form. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.
- Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
- Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Causality and Self-Validation:

- Fuming Sulfuric Acid: The use of oleum serves as both a solvent and a catalyst. The sulfur trioxide (SO_3) protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but to a lesser extent than a simple proton. This allows the bromination to proceed.
- Temperature Control: The initial cooling during bromine addition prevents runaway reactions. The subsequent heating is necessary to overcome the activation energy for the electrophilic substitution on the deactivated pyridine ring.
- Workup: Quenching on ice serves to both dilute the strong acid and precipitate the less soluble product. Thorough washing is crucial to remove any residual acid. The purity of the final product can be readily assessed by melting point determination and spectroscopic analysis as outlined above.

[Click to download full resolution via product page](#)

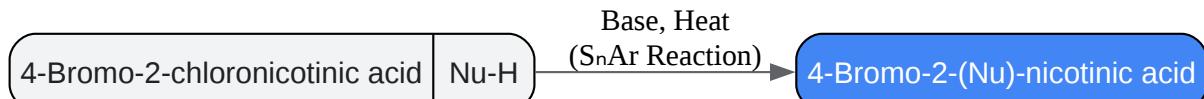

Caption: Synthesis workflow for **4-Bromo-2-chloronicotinic acid**.

Chemical Reactivity and Synthetic Utility

The synthetic utility of **4-Bromo-2-chloronicotinic acid** stems from the differential reactivity of its halogen substituents. This allows for selective functionalization, making it a powerful tool in combinatorial chemistry and targeted synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the 4-position while leaving the 2-chloro substituent intact for subsequent modifications.



[Click to download full resolution via product page](#)

Caption: Selective Suzuki coupling at the 4-position.

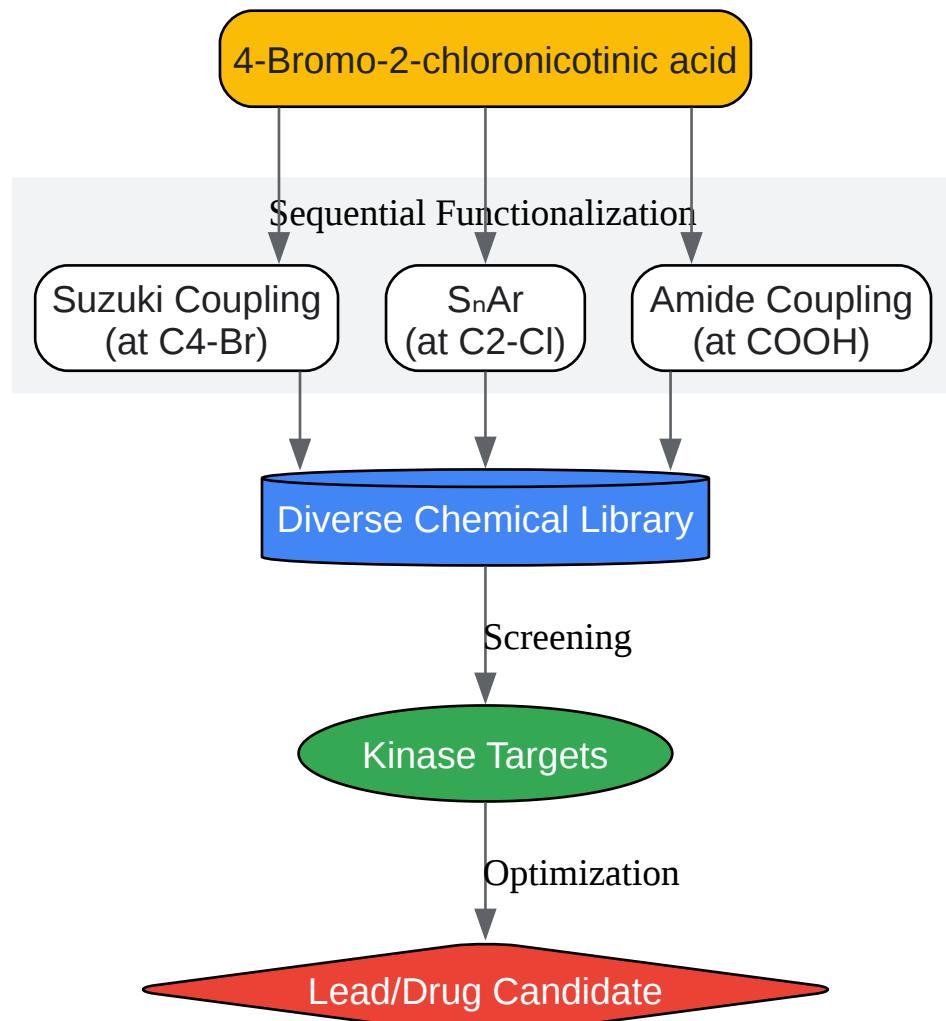
Nucleophilic Aromatic Substitution (S_nAr)

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (S_nAr) by the electron-withdrawing effect of the adjacent pyridine nitrogen and the carboxylic acid group. This allows for the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. This reaction typically requires more forcing conditions (e.g., higher temperatures) than the cross-coupling at the 4-position.

[Click to download full resolution via product page](#)

Caption: Nucleophilic aromatic substitution at the 2-position.

Carboxylic Acid Derivatization


The carboxylic acid group can be readily converted into a variety of other functional groups, most commonly amides, through standard coupling procedures (e.g., using HATU or EDC).

This is a crucial transformation for introducing diversity and modulating the physicochemical properties of potential drug candidates.

Applications in Drug Discovery and Development

While specific examples citing the use of **4-Bromo-2-chloronicotinic acid** (CAS 1060805-68-6) are not prevalent in the surveyed literature, its structural motifs are highly relevant to modern drug discovery, particularly in the development of kinase inhibitors.^{[9][10]} The nicotinic acid core is a known hinge-binding motif for many kinases, and the strategic placement of substituents allows for the optimization of potency and selectivity.^[11]

The ability to sequentially functionalize the 2- and 4-positions makes this molecule an ideal starting point for building libraries of compounds for screening against various kinase targets. For instance, a Suzuki coupling at the 4-position can introduce a group that occupies a hydrophobic pocket, while an S_nAr reaction at the 2-position with a substituted amine can provide a solvent-exposed vector for improving solubility and pharmacokinetic properties. The bromine atom itself can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.^[12]

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in drug discovery.

Conclusion

4-Bromo-2-chloronicotinic acid is a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature, combined with the differential reactivity of its two halogen atoms, provides a robust platform for the construction of complex, polysubstituted heterocyclic compounds. While its direct application in marketed drugs is not yet documented, its structural features make it an exceptionally promising scaffold for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic and reactivity data presented in this guide offer a solid foundation for researchers to leverage the full potential of this strategic chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. 1060805-68-6|4-Bromo-2-chloronicotinic acid|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Polysubstituted Nicotinic Acids]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1378938#4-bromo-2-chloronicotinic-acid-cas-number-1060805-68-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com